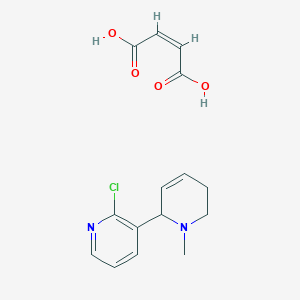
2'-Chloro-1-methyl-1,2,5,6-tetrahydro-2,3'-bipyridinemaleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Chloro-1-methyl-1,2,5,6-tetrahydro-2,3’-bipyridinemaleate is a chemical compound that belongs to the class of bipyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-1-methyl-1,2,5,6-tetrahydro-2,3’-bipyridinemaleate typically involves the reaction of 2-chloropyridine with 1-methyl-1,2,5,6-tetrahydropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2’-Chloro-1-methyl-1,2,5,6-tetrahydro-2,3’-bipyridinemaleate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-1-methyl-1,2,5,6-tetrahydro-2,3’-bipyridinemaleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of substituted bipyridine derivatives with various functional groups.
Scientific Research Applications
2’-Chloro-1-methyl-1,2,5,6-tetrahydro-2,3’-bipyridinemaleate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2’-Chloro-1-methyl-1,2,5,6-tetrahydro-2,3’-bipyridinemaleate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known bipyridine derivative with similar structural features.
4,4’-Dimethyl-2,2’-bipyridine: Another bipyridine derivative with methyl groups at the 4 and 4’ positions.
1,10-Phenanthroline: A related compound with a similar planar structure.
Uniqueness
2’-Chloro-1-methyl-1,2,5,6-tetrahydro-2,3’-bipyridinemaleate is unique due to the presence of the chloro and methyl groups, which can influence its chemical reactivity and biological activity. These structural features can enhance its binding affinity to metal ions and its potential as a therapeutic agent.
Properties
Molecular Formula |
C15H17ClN2O4 |
|---|---|
Molecular Weight |
324.76 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-chloro-3-(1-methyl-3,6-dihydro-2H-pyridin-6-yl)pyridine |
InChI |
InChI=1S/C11H13ClN2.C4H4O4/c1-14-8-3-2-6-10(14)9-5-4-7-13-11(9)12;5-3(6)1-2-4(7)8/h2,4-7,10H,3,8H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
UUIPAIMYDSVIFG-BTJKTKAUSA-N |
Isomeric SMILES |
CN1CCC=CC1C2=C(N=CC=C2)Cl.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCC=CC1C2=C(N=CC=C2)Cl.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



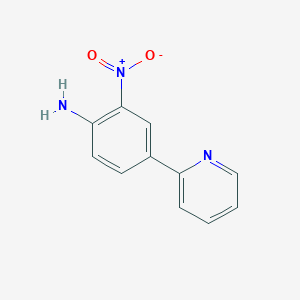

![N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide](/img/structure/B13153387.png)
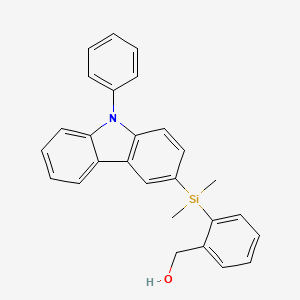
![4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine](/img/structure/B13153404.png)
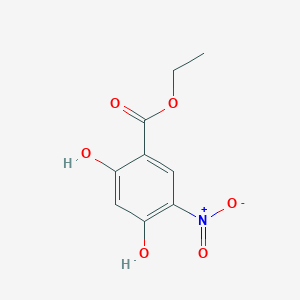
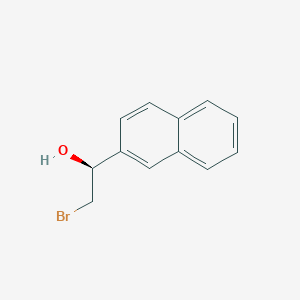
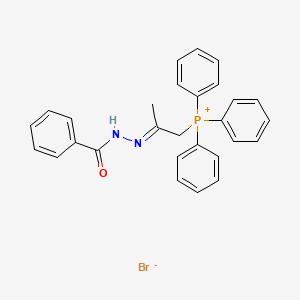
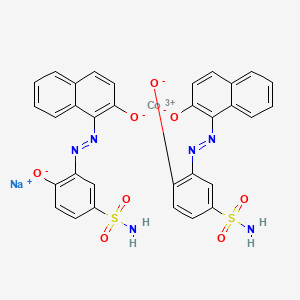
![Methyl 3'-methylspiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13153439.png)

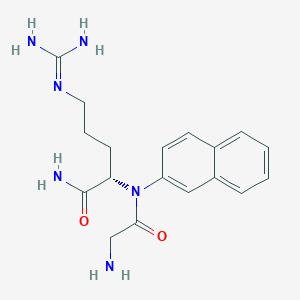
![(2S)-2-[[[[(1R,2R)-2-Hydroxycyclopentyl]oxy]carbonyl]amino]-3,3-dimethylbutyric acid](/img/structure/B13153454.png)
